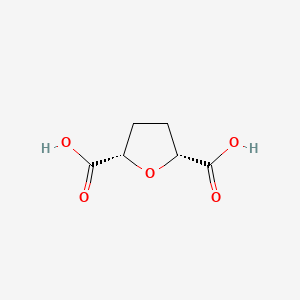

cis-Tetrahydrofuran-2,5-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cis-Tetrahydrofuran-2,5-dicarboxylic acid (cis-THF-2,5-dicarboxylic acid, cis-THF-2,5-DA) is an important organic acid with a wide range of applications in the fields of biochemistry, pharmaceuticals, and materials science. Its unique structure and properties make it an attractive target for research and development.

Scientific Research Applications

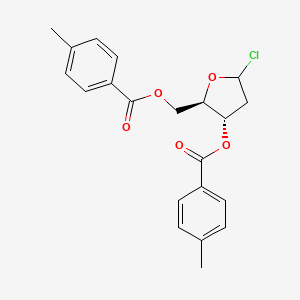

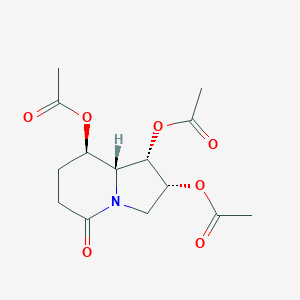

cis-Tetrahydrofuran-2,5-dicarboxylic acid is used in the synthesis of various derivatives of tetrahydrofuran. For instance, the formation of trans-2,5-disubstituted tetrahydrofurans from acetylated gamma-lactols derived from (S)-glutamic acid has been demonstrated, showing significant potential in organic synthesis (Jalce et al., 2004).

The synthesis of cis- and trans-2,5-disubstituted tetrahydrofurans from α or γ-allyl-β-hydroxy esters has been achieved, which includes a formal synthesis of (±) methyl nonactate. This highlights its role in stereoselective synthesis (Iqbal et al., 1991).

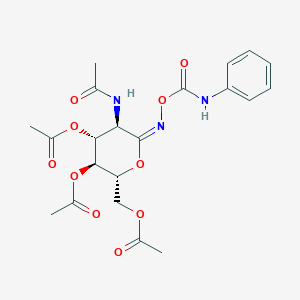

A study has explored the fluorocyclisation of cis-2,5-tetrahydrofurandicarboxylic acid with sulphur tetrafluoride, leading to various bicyclic and tricyclic fluoroethers. This process demonstrates the versatility of this compound in creating structurally complex molecules (Pustovit et al., 1997).

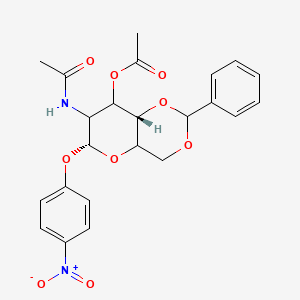

The compound's application in the synthesis of natural products is evident. For example, the stereocontrolled formation of cis-2,5-disubstituted tetrahydrofurans and cis-2,6-disubstituted tetrahydropyrans from ketosulfinyl esters, leading to natural products like (-)-centrolobine, showcases its relevance in natural product synthesis (Carreño et al., 2003).

Another application is in the development of bio-based chemicals. A sustainable catalytic route for synthesizing tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) from bio-based platform chemical 5-(hydroxymethyl)furfural (HMF) has been presented. This is significant for applications in the polymer industry (Yuan et al., 2019).

Safety and Hazards

The safety information for THFDCA includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

- THFDCA likely exerts its effects through several mechanisms:

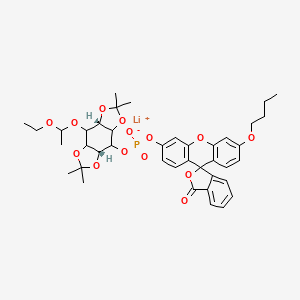

- Protonation of Etheric C–O Bond : Kinetic and reactivity studies suggest that the activation of THFDCA’s etheric C–O bond occurs either by direct protonation at the surface of a solid acid or by liquid-phase protons transported from the solid acid surface to the bulk solvent through an ion-exchange process .

Mode of Action

properties

IUPAC Name |

(2S,5R)-oxolane-2,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZQRDJXBMLSTF-ZXZARUISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)